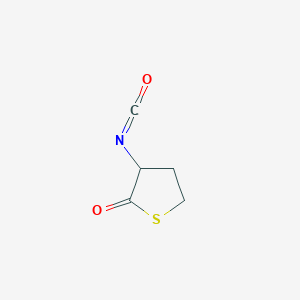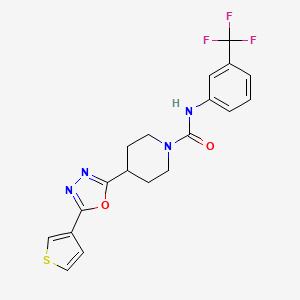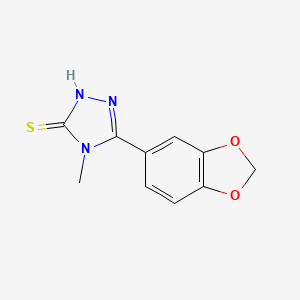
5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that features a triazole ring fused with a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole derivatives with hydrazine and carbon disulfide, followed by cyclization with methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties .
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research .
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, with activity against various cancer cell lines .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-ylmethanamine
Uniqueness: Compared to similar compounds, 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole ring and a benzodioxole moiety. This structural feature imparts distinct electronic properties and biological activities, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-13-9(11-12-10(13)16)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMYGUFGSQKVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole](/img/structure/B2679340.png)
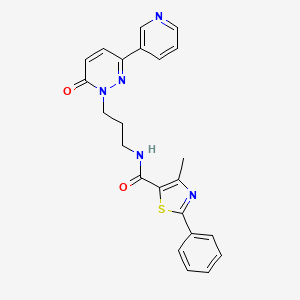
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B2679342.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2679345.png)
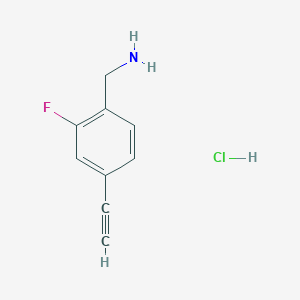
![3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(oxolane-2-carbonyl)azetidine](/img/structure/B2679347.png)
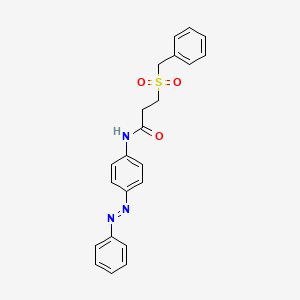
![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2679353.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2679355.png)
![2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2679356.png)
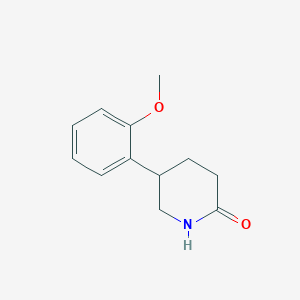
![N-(1-cyanocyclopentyl)-2-{2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl}acetamide](/img/structure/B2679358.png)
